![molecular formula C16H15NO4 B352959 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-22-0](/img/structure/B352959.png)
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MOB, is a synthetic compound that belongs to the benzoxazole class of compounds. MOB has been studied extensively for its potential use in the field of biomedical research due to its unique properties and mechanism of action.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through a series of reactions starting from commercially available starting materials.
Starting Materials
4-methoxyphenol, 2-bromoethylamine hydrobromide, 2-aminophenol, phosphorus oxychloride, sodium hydroxide, acetic anhydride, sodium bicarbonate, acetic acid, sodium methoxide, benzoyl chloride
Reaction
Step 1: 4-methoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form 2-(4-methoxyphenoxy)ethylamine., Step 2: 2-(4-methoxyphenoxy)ethylamine is then reacted with 2-aminophenol in the presence of acetic anhydride to form 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole., Step 3: 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole is further reacted with phosphorus oxychloride to form 3-[2-(4-methoxyphenoxy)ethyl]-2-chloro-1,3-benzoxazole., Step 4: The resulting compound is then treated with sodium bicarbonate to form the corresponding acid, which is then esterified with methanol in the presence of sulfuric acid to form 3-[2-(4-methoxyphenoxy)ethyl]-2-methoxy-1,3-benzoxazole., Step 5: Finally, the methoxy group is converted to a carbonyl group by reacting with benzoyl chloride in the presence of sodium methoxide to form the desired compound, 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Mécanisme D'action
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to a decrease in the activity of CK2, which can have a variety of downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and decrease the levels of inflammatory cytokines. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its ability to selectively inhibit the activity of CK2, which can be useful in studying the role of this enzyme in cellular processes. However, one limitation of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One area of interest is the development of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and its downstream effects on cellular processes.
Applications De Recherche Scientifique
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been studied for its potential use in the field of biomedical research due to its ability to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have anti-cancer properties, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSKTDYXLLLPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)
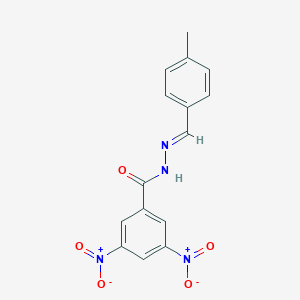
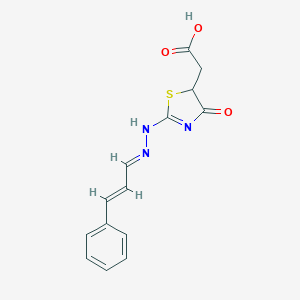
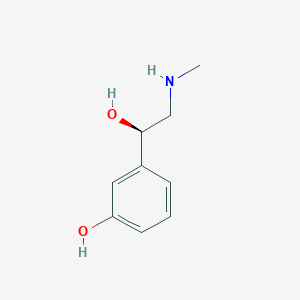
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
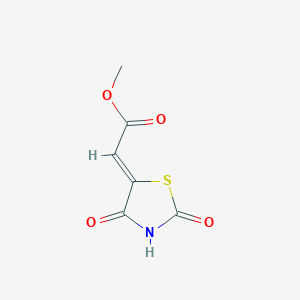
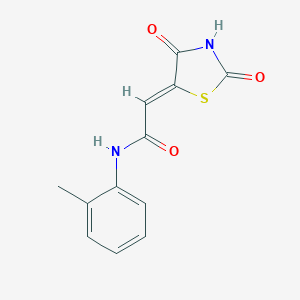
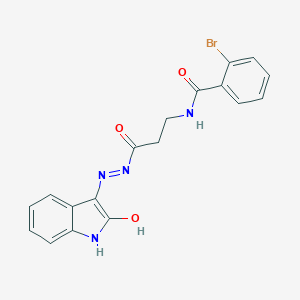
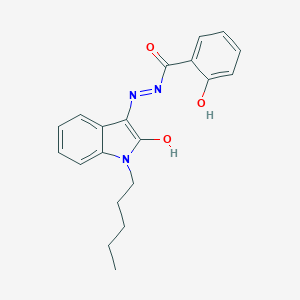
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)